molecular formula C8H10N2OS B188629 1-(4-Methoxyphenyl)thiourea CAS No. 2293-07-4

1-(4-Methoxyphenyl)thiourea

Cat. No. B188629
CAS RN: 2293-07-4
M. Wt: 182.25 g/mol
InChI Key: SRYLJBWDZZMDSK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)thiourea is a chemical compound with the CAS Number: 2293-07-4 and a molecular weight of 182.25 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)thiourea is represented by the linear formula C8H10N2OS . The InChI code for this compound is 1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) .


Physical And Chemical Properties Analysis

1-(4-Methoxyphenyl)thiourea is a solid at room temperature . The storage temperature is recommended to be at room temperature, in a dry and sealed environment .

Scientific Research Applications

Synthesis and Molecular Structure

1-(4-Methoxyphenyl)thiourea and its derivatives have been synthesized and characterized in several studies. For instance, a compound incorporating this moiety demonstrated a syn-anti-configuration around the sulfur atom, indicating its stable molecular structure (Mushtaque et al., 2016). Similar compounds have been synthesized and analyzed for their molecular structures, often employing methods like NMR, mass spectrometry, and X-ray crystallography (Tadjarodi et al., 2007).

Biological Evaluation

Several studies have evaluated the biological activities of 1-(4-Methoxyphenyl)thiourea derivatives. This includes assessing their properties as anti-radical scavengers and enzyme inhibitors, indicating potential applications in medicinal chemistry (Raza et al., 2022). Additionally, other studies have investigated their DNA-binding properties and potential anticancer activities (Mushtaque et al., 2017), (Parmar et al., 2021).

Chemical Reactions and Catalysis

The use of 1-(4-Methoxyphenyl)thiourea in various chemical reactions has been explored. For example, it has been used as a reductant and ligand in copper(I)-catalyzed azide–alkyne cycloaddition reactions, showcasing its versatility in catalysis (Wang et al., 2017).

Antioxidant Properties

Some derivatives of 1-(4-Methoxyphenyl)thiourea have been studied for their antioxidant properties. This includes evaluating their efficacy in scavenging free radicals, suggesting potential uses in the development of antioxidant agents (Oleiwi et al., 2023).

Safety And Hazards

The safety information for 1-(4-Methoxyphenyl)thiourea indicates that it is dangerous . The hazard statements include H301, which means it is harmful if swallowed . The precautionary statements include P301+P310, which advise to call a poison center or doctor if the compound is swallowed .

properties

IUPAC Name

(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYLJBWDZZMDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177472
Record name Thiourea, (4-methoxyphenyl)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)thiourea

CAS RN

2293-07-4
Record name (4-Methoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2293-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Thioureidoanisole
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Record name (4-Methoxyphenyl)thiourea
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Record name (4-Methoxyphenyl)thiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79869
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Record name Thiourea, (4-methoxyphenyl)- (9CI)
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Record name 1-(4-methoxyphenyl)thiourea
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Record name 4-THIOUREIDOANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Dong, W Chang, Y Chen… - Advanced Synthesis & …, 2023 - Wiley Online Library
A series of 2,4‐dithiohydantoins were synthesized regiospecificlly from various phenacyl sulfoxides bearing 1‐methyl‐1H‐tetrazole and N‐substituted thioureas in moderate to excellent …
Number of citations: 2 onlinelibrary.wiley.com
M Díaz, H de Lucio, E Moreno, S Espuelas… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
A novel series of thirty-one N-substituted urea, thiourea, and selenourea derivatives containing diphenyldiselenide entities were synthesized, fully characterized by spectroscopic and …
Number of citations: 28 journals.asm.org
M Bhowmick, D Maity, S Day… - Latin American …, 2023 - actafarmbonaerense.com.ar
One of the leading causes of mortality worldwide is cancer. Despite the significance of fighting cancer in healthcare systems and research facilities, chemotherapy has significant …
Number of citations: 0 actafarmbonaerense.com.ar
S Sukdolak, S Solujić, N Manojlović… - Journal of …, 2004 - Wiley Online Library
3‐Acetyl‐4‐hydroxy‐chromen‐2‐one (1) was brominated with phenyltrimethylammonium tribromide to afford 3‐(2‐bromoacetyl)‐4‐hydroxy‐chromen‐2‐one (2) whose reactions with …
Number of citations: 39 onlinelibrary.wiley.com
J Korabecny, M Andrs, E Nepovimova, R Dolezal… - Molecules, 2015 - mdpi.com
Alzheimer’s disease (AD) is a debilitating progressive neurodegenerative disorder that ultimately leads to the patient’s death. Despite the fact that novel pharmacological approaches …
Number of citations: 50 www.mdpi.com
Y Zeng, R Cao, J Yang, X Li, S Li, W Zhong - European Journal of …, 2016 - Elsevier
As novel heat shock protein 70 (HSP70) inhibitors, N, N′-disubstituted thiourea derivatives were designed and synthesized based on the X-ray structure of the ATPase domain (…
Number of citations: 7 www.sciencedirect.com
Z Xu, Q Tang, T Xu, Y Cai, P Lei, Y Chen, W Zou… - Bioorganic …, 2022 - Elsevier
Enterovirus A71 (EV-A71), one of the major pathogens that causes hand, foot and mouth disease (HFMD), has seriously threatened the health and safety of young children. In this study, …
Number of citations: 2 www.sciencedirect.com
Z Xu, M Ba, H Zhou, Y Cao, C Tang, Y Yang… - European Journal of …, 2014 - Elsevier
Novel 2,4,5-trisubstituted thiazole derivatives (TSTs) were designed and synthesized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Among the thirty-eight …
Number of citations: 55 www.sciencedirect.com
D Vogt, J Weber, K Ihlefeld, A Brüggerhoff… - Bioorganic & Medicinal …, 2014 - Elsevier
Sphingosine kinases (SphK1, SphK2) are main regulators of sphingosine-1-phosphate (S1P), which is a pleiotropic lipid mediator involved in numerous physiological and …
Number of citations: 41 www.sciencedirect.com
M Garberová, I Potočňák, M Tvrdoňová, M Majirská… - Molecules, 2023 - mdpi.com
Derivatives combining acridine, pyrrole, and thiazolidine rings have emerged as promising candidates in the field of antitumor drug discovery. This paper aims to highlight the …
Number of citations: 7 www.mdpi.com

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